molecular formula C21H20N2O5 B1230054 N-(3,4-dimethoxyphenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide

N-(3,4-dimethoxyphenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide

Cat. No. B1230054
M. Wt: 380.4 g/mol
InChI Key: PELZYFPYXBGSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide is an aromatic amide.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound N-(3,4-dimethoxyphenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide and its analogs have been synthesized using various techniques. For instance, one study demonstrated the synthesis of a related compound using a 'one-pot' reductive cyclization process, employing sodium dithionite as a reductive cyclizing agent in DMSO as a solvent. The structure of the newly synthesized compound was elucidated based on IR, 1H-NMR, 13C-NMR, and LC-MS data (Bhaskar et al., 2019).

Medicinal Chemistry

  • Potential Therapeutic Applications : Compounds related to N-(3,4-dimethoxyphenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide have shown promise in therapeutic applications. For instance, a study on related compounds found that N-substituted benzamides showed potential as amoebicides, highlighting the importance of dimethoxyphenyl substituted derivatives in antiamobic agents (Misra & Saxena, 1976).

Pharmacological Research

  • Biological Activity and Drug Design : Research on derivatives of this compound has been extensive in exploring their biological activity. For example, synthesis and antimicrobial evaluation, as well as docking studies of related compounds, have been conducted, offering insights into their potential applications in drug design and pharmacology (Talupur et al., 2021).

Molecular Chemistry

  • Molecular Structure Analysis : Detailed studies on the molecular structure of similar compounds have been conducted. This includes the analysis of various chemical properties, bond lengths, and angles, which are crucial for understanding the chemical behavior of these compounds (Evans et al., 1995).

Chemical Synthesis

  • Advanced Synthesis Methods : Research has also focused on developing advanced methods for the synthesis of benzoxazole derivatives. For example, a study discussed copper-catalysed intramolecular O-arylation as a method for efficient synthesis of various benzoxazoles, highlighting the versatility of these methods in producing a range of derivatives (Wu et al., 2014).

properties

Product Name

N-(3,4-dimethoxyphenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide

InChI

InChI=1S/C21H20N2O5/c1-25-14-6-8-15-12(10-14)4-7-16-19(23-28-20(15)16)21(24)22-13-5-9-17(26-2)18(11-13)27-3/h5-6,8-11H,4,7H2,1-3H3,(H,22,24)

InChI Key

PELZYFPYXBGSIZ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)NC4=CC(=C(C=C4)OC)OC

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)NC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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